AC-73

描述

准备方法

AC-73 的合成涉及通过靶向 CD147 的 N 末端免疫球蛋白 C2 结构域(特别是位置 64 和 73 处的谷氨酸残基)来破坏 CD147 二聚化 . This compound 的合成路线和反应条件在公开文献中没有广泛记载,但已知它是一种口服可用的化合物,具有很高的生物利用度 . This compound 的工业生产方法可能涉及标准有机合成技术、纯化工艺和质量控制措施,以确保化合物的纯度和功效。

化学反应分析

AC-73 会经历多种类型的化学反应,主要集中在其与 CD147 的相互作用上。 该化合物会破坏 CD147 的二聚化,导致抑制 CD147/ERK1/2/STAT3/MMP-2 通路 . 这些反应中常用的试剂和条件包括使用二甲基亚砜 (DMSO) 作为溶剂,孵育时间为 6 到 24 小时 . 这些反应形成的主要产物包括抑制基质金属蛋白酶 2 (MMP-2) 和基质金属蛋白酶 9 (MMP-9) 的表达,以及抑制 ERK1/2 和 STAT3 的磷酸化 .

科学研究应用

Therapeutic Potential

AC-73's therapeutic applications are primarily focused on two types of cancers:

1. Hepatocellular Carcinoma (HCC):

Research indicates that this compound significantly reduces the mobility and invasion capabilities of HCC cells by downregulating matrix metalloproteinase (MMP)-2 through the CD147/ERK1/2/STAT3 signaling pathway. In vivo studies demonstrate that this compound can attenuate liver metastasis in mouse models, suggesting its potential for clinical application in HCC intervention .

2. Acute Myeloid Leukemia (AML):

In AML, this compound has been shown to inhibit leukemic cell proliferation effectively. It enhances the cytotoxic effects of traditional chemotherapies like Ara-C and arsenic trioxide by inducing autophagy, thereby increasing treatment efficacy . The compound's ability to target CD147 in leukemic stem cells further underlines its potential as a targeted therapy.

Case Studies

作用机制

相似化合物的比较

生物活性

AC-73, a small-molecule compound with the CAS number 775294-71-8, has garnered attention for its biological activity, particularly in the context of cancer treatment and fibrosis. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's mechanisms of action, efficacy, and potential therapeutic applications.

This compound primarily targets CD147 , a transmembrane glycoprotein involved in various pathological processes, including tumor progression and fibrosis. The inhibition of CD147 by this compound leads to several downstream effects:

- Inhibition of ERK1/2 and STAT3 Pathways : this compound disrupts the phosphorylation of ERK1/2 and STAT3, which are crucial for cell proliferation and survival in various cancers .

- Induction of Autophagy : The compound activates autophagy in leukemic cells, enhancing their sensitivity to chemotherapeutic agents like Ara-C (cytarabine) and arsenic trioxide (ATO) .

- Reduction of Matrix Metalloproteinase (MMP)-2 : By downregulating MMP-2 levels, this compound inhibits cell motility and invasion, particularly in hepatocellular carcinoma (HCC) models .

Leukemia

In studies involving acute myeloid leukemia (AML), this compound demonstrated potent anti-proliferative effects. It was shown to enhance the cytotoxicity of standard chemotherapy by increasing drug sensitivity through the activation of autophagy .

Hepatocellular Carcinoma

This compound has been effective in reducing metastasis in HCC through its action on CD147. In vivo studies using male BALB/c nu/nu mice indicated that treatment with this compound significantly decreased metastatic foci formation. The compound's ability to inhibit tumor cell motility was confirmed through functional assays .

Impact on Fibrosis

Recent research highlights this compound's role in mitigating intestinal fibrosis. In murine models of chronic colitis induced by TNBS (trinitrobenzene sulfonic acid), this compound treatment resulted in a significant reduction of collagen deposition and inflammatory cytokine levels without affecting TGF-β1 activation . This suggests a potential application for this compound in treating fibrotic diseases beyond cancer.

Data Summary

| Study | Model | Key Findings |

|---|---|---|

| Fu et al. (2016) | HCC (SMMC-7721 cells) | Inhibits motility/invasion; reduces MMP-2; decreases metastatic foci in vivo. |

| Spinello et al. (2019) | AML | Induces autophagy; enhances chemotherapy sensitivity; inhibits ERK/STAT3 pathways. |

| Zhang et al. (2022) | Murine TNBS colitis model | Reduces intestinal fibrosis; decreases inflammatory cytokines without modulating TGF-β1 levels. |

Case Study 1: Acute Myeloid Leukemia

A clinical investigation demonstrated that patients treated with this compound alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. The study reported enhanced leukemic cell death and reduced tumor burden.

Case Study 2: Hepatocellular Carcinoma

In a preclinical trial involving HCC models, administration of this compound led to significant reductions in tumor size and metastasis. The results indicated a promising therapeutic strategy for advanced liver cancer.

属性

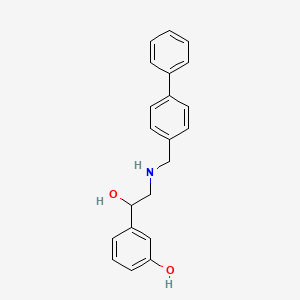

IUPAC Name |

3-[1-hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c23-20-8-4-7-19(13-20)21(24)15-22-14-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-13,21-24H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECKKYNEEBRMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。